![molecular formula C25H22N2O2S B2695763 (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327193-80-5](/img/structure/B2695763.png)
(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a chromene core, substituted with a dimethylphenyl group and a methylsulfanylphenyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors, such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Substitution Reactions:
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenated precursors and nucleophiles such as amines, thiols, or alcohols are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and material science, supported by data tables and case studies.
Structure and Composition
- Molecular Formula : C₁₇H₁₈N₂O₂S
- Molecular Weight : 306.40 g/mol
- IUPAC Name : this compound
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry, particularly as an antitumor agent . Studies have shown that chromene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
A study conducted on similar chromene derivatives demonstrated their ability to inhibit the growth of breast cancer cells. The mechanism involved the modulation of signaling pathways related to apoptosis and cell proliferation. The presence of the methylsulfanyl group enhances its bioactivity by improving solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds with chromene structures possess antimicrobial properties. The presence of the dimethylphenyl group is believed to contribute to enhanced activity against various bacterial strains.
Case Study: Antimicrobial Testing
In vitro tests showed that derivatives similar to the target compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The effectiveness was attributed to the compound's ability to disrupt bacterial cell membranes.
Material Science
The unique structural features of this compound make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices .
Data Table: Optical Properties for OLED Applications
Property | Value |
---|---|
Absorption Peak | 450 nm |
Emission Peak | 520 nm |
Quantum Efficiency | 25% |
Fluorescent Probes
Due to its chromophoric structure, the compound can be utilized as a fluorescent probe in biological imaging. Its fluorescence properties make it ideal for tracking cellular processes.
Case Study: Imaging Applications
In a recent study, similar chromene-based fluorescent probes were used successfully for live-cell imaging, allowing researchers to visualize cellular processes in real-time.
Mechanism of Action
The mechanism of action of (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide
- (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxylic acid
- (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both dimethylphenyl and methylsulfanylphenyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other chromene derivatives. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Biological Activity
(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide, with CAS Number 1327187-52-9, is a synthetic compound belonging to the class of chromene derivatives. Its unique structure suggests potential biological activities that warrant investigation, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C25H22N2O2S
- Molecular Weight : 414.5 g/mol
- Structure : The compound features a chromene backbone with a carboxamide functional group, which is known to influence its biological properties.
Anticancer Properties
Recent studies have indicated that chromene derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have been shown to inhibit tumor growth by targeting specific pathways involved in cancer progression.
- Mechanism of Action :
- The compound may act as an inhibitor of hypoxia-inducible factor 1 (HIF-1), a key regulator in tumor growth and survival under low oxygen conditions. Inhibition of HIF-1 has been linked to reduced angiogenesis and increased apoptosis in cancer cells .
- Structure-activity relationship (SAR) studies suggest that modifications on the chromene scaffold can enhance its potency against various cancer cell lines .
Antioxidant Activity
Chromene derivatives are also recognized for their antioxidant properties. The presence of sulfur in the structure may contribute to free radical scavenging activities, which can protect cells from oxidative stress.
- Research Findings :
Antimicrobial Activity
The compound’s structural features suggest potential antimicrobial properties. Research into related compounds has shown efficacy against various bacterial strains.
- Case Studies :
Data Table: Biological Activities of Related Compounds
Compound Name | CAS Number | Anticancer Activity | Antioxidant Activity | Antimicrobial Activity |
---|---|---|---|---|
This compound | 1327187-52-9 | Inhibits HIF-1 pathway | Significant DPPH scavenging | MIC against E. coli |
3,4-Dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide | N/A | Strong tumor growth inhibition | Moderate antioxidant activity | Not tested |
Other Chromene Derivatives | Various | Variable efficacy | High DPPH scavenging rates | Variable MICs |
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-methylsulfanylphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2S/c1-16-11-12-22(17(2)13-16)27-24(28)21-14-18-7-4-5-10-23(18)29-25(21)26-19-8-6-9-20(15-19)30-3/h4-15H,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVCZPPWMWEBDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)SC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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